molecular formula C13H10N2 B3053920 2-Phenylpyrazolo[1,5-a]pyridine CAS No. 56983-95-0

2-Phenylpyrazolo[1,5-a]pyridine

Cat. No.: B3053920
CAS No.: 56983-95-0
M. Wt: 194.23 g/mol
InChI Key: HFOAXDYGZAQNTI-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyridine is a fused heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring at the [1,5-a] position, with a phenyl substituent at the 2-position. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug discovery. For example, FK 838 (6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid) is a potent non-xanthine adenosine A1 receptor antagonist with diuretic activity . Derivatives such as 1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS 122643-81-6) and 7-methyl-2-phenylpyrazolo[1,5-a]pyridine (CAS 60705-37-5) highlight the structural adaptability of this core for diverse therapeutic applications .

Preparation Methods

Hydrolysis of Ethyl 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylate

The hydrolysis of ethyl this compound-3-carboxylate represents a foundational method for accessing this compound-3-carboxylic acid. Anderson et al. developed a three-step procedure involving:

  • Reflux in aqueous potassium hydroxide (30 minutes)
  • Ethanol dilution (95% concentration)
  • Acidification with hydrochloric acid.

This method achieves 94% yield of this compound-3-carboxylic acid (C₁₄H₁₀N₂O₂, MW 238.24) through saponification of the ethyl ester precursor. The reaction's efficiency stems from the ester group's susceptibility to basic hydrolysis, with ethanol serving as a co-solvent to maintain reagent solubility. Characterization data confirms product identity through melting point analysis (68–73°C) and NMR spectroscopy.

Copper-Mediated Cyclization of Pyridyl Acetates

A copper-catalyzed annulation strategy enables direct construction of the pyrazolo[1,5-a]pyridine core. The optimized protocol employs:

  • Ethyl 2-(pyridin-2-yl)acetate (0.3 mmol)
  • Benzonitrile (4.5 mmol, 15 equiv)
  • Cu(OAc)₂ and CuBr (0.3 mmol each)
  • 1,8-Diazabicycloundec-7-ene (DBU, 0.9 mmol)
  • Dimethyl sulfoxide (DMSO) solvent at 60–65°C under argon.

This six-hour reaction proceeds through copper-mediated C–N bond formation and cyclization, yielding ethyl this compound-3-carboxylate (62%). Key advantages include atom economy and avoidance of pre-functionalized substrates. The ¹H NMR spectrum displays characteristic signals at δ 8.45 (d, J = 9.0 Hz) and 7.71–7.70 ppm (aromatic protons), while HRMS confirms the molecular ion at m/z 289.0940.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Behbehani and Ibrahim pioneered a green synthetic route using molecular oxygen as the terminal oxidant. The CDC reaction between N-amino-2-iminopyridines and β-ketoesters proceeds under these conditions:

Parameter Optimal Value
Solvent Ethanol
Acid Additive Acetic acid (6 eq)
Temperature 130°C
Atmosphere O₂ (1 atm)
Reaction Time 18 hours
Yield 94%

The mechanism involves enol addition to the N-iminopyridinium intermediate followed by oxidative aromatization. Substrate scope analysis demonstrates compatibility with electron-donating and withdrawing groups on both coupling partners. This method's environmental credentials derive from using O₂ as a sustainable oxidant and ethanol as a renewable solvent.

TEMPO-Mediated Annulation-Aromatization

Wang et al. developed a regioselective [3+2] annulation strategy using 2.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical mediator. Key reaction components include:

  • N-Aminopyridines
  • α,β-Unsaturated nitriles
  • Acetonitrile solvent at 80°C

This method constructs the pyrazolo[1,5-a]pyridine core through sequential radical addition and cyclization, achieving 76–89% yields across 22 substrates. The TEMPO mediator controls regioselectivity by stabilizing reactive intermediates, enabling exclusive formation of the 2-phenyl regioisomer. X-ray crystallography (CCDC 2107774) unambiguously confirms the product structure.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across major preparation routes:

Method Yield (%) Temperature (°C) Key Advantage Limitation
Ester Hydrolysis 94 100 (reflux) Simple workup Requires ester precursor
Copper Catalysis 62 60–65 Atom economy High catalyst loading
Oxidative CDC 94 130 Green conditions Long reaction time
TEMPO Annulation 89 80 Excellent regiocontrol Radical mediator required

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination of this compound with Selectfluor reagent results in the formation of 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyridines: Overview

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are N-heterocyclic compounds with significant impact in medicinal chemistry and material science . They have uses as selective protein inhibitors, and in anticancer and psychopharmacological applications . Their biocompatibility and lower toxicity have led to commercial molecules like Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin . Pyrazolo[1,5-a]pyrimidines have exceptional photophysical properties as emergent fluorophores and can form crystals with conformational and supramolecular phenomena, broadening their applications in solid-state materials .

Similarly, pyrazolo[1,5-a]pyridines are fused nitrogen-containing heterocyclic ring systems, key structural motifs in natural products and pharmaceutically active compounds . They possess antiviral, anticancer, anti-inflammatory, antifungal, and antitubercular activities .

Potential Applications of 2-Phenylpyrazolo[1,5-a]pyridine

Given that "2-Phenylpyrazolo[1,5-a]pyridine" is a derivative of pyrazolo[1,5-a]pyridine, it may share some of the broader applications of the family of compounds.

Medicinal Chemistry

  • Anti-inflammatory Properties Syntheses of some pyrazolo[1,5-a]pyrimidines were performed to study the relationship between structural modifications on the parent 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one and their antiinflammatory properties .
  • Neurological Applications Pyrazolo[1,5-a]pyridines are found among systems that affect the central nervous system and have applications as an antipsychotic agent, a D4 and D3 receptor antagonist and agonist, and an anti-herpetic .
  • Anti-cancer Medications The pyrazolo[1,5-a]pyrimidine core is present in various anti-cancer medications like selitrectinib, repotrectinib, and larotrectinib .

Material Science

  • Fluorophores Pyrazolo[1,5-a]pyrimidines have exceptional photophysical properties as an emergent fluorophore . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration and halogenation .
  • Optical Applications The pyrazolo[1,5-a]pyrimidine core has significant importance for material scientists, particularly in the realms of intriguing optical applications and chemosensor functionality .

Synthesis Strategies

  • An efficient method has been developed for the synthesis of uniquely substituted pyrazolo [1,5-a]pyridine and pyrido [1,2-b]indazole derivatives, which involves acetic acid .
  • The most commonly utilized synthetic protocol to prepare pyrazolo[1,5-a]pyridines involves intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles .

Data Table: Synthesis of Pyrazolo[1,5-a]pyridine

EntryMolar equivalents of acidAtmospherePercent yield 4a
1(HOAc) 2air34
2(HOAc) 4air52
3(HOAc) 6air74
4(HOAc) 6O294
5(HOAc) 6Ar6
6(p-TSA) 1O239
7(p-TSA) 2O241
8(TFA) 1O248
9(TFA) 2O255

Reaction conditions: N-aminopyridine 1a and Ethyl acetoacetate (2a ) in Ethanol Containing Acetic Acid to Form Pyrazolo[1,5-a]pyridine 4a .

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a mitogen-activated protein kinase 1 inhibitor, which plays a role in various cellular signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold accommodates various substituents, leading to distinct pharmacological profiles:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
2-Phenylpyrazolo[1,5-a]pyridine 2-phenyl group Adenosine A1 receptor antagonist IC₅₀ = 13–96 µM; potent diuretic effects in vivo
ALAFID 7-(2-methoxyphenyl) Structural analog Crystal structure resolved; potential kinase inhibition inferred from similar analogs
DAWKAQ 2-(4-chlorophenyl), phenyl ketone Unknown Studied for solid-state packing interactions
NADPIU 3-(4-chlorophenyl) Unknown Structural simplicity for derivatization

Key Insights :

  • Substituent Effects : The 2-phenyl group enhances receptor binding (e.g., FK 838’s A1 antagonism), while chlorophenyl or methoxyphenyl groups (ALAFID, DAWKAQ) may improve lipophilicity or target affinity .
  • Synthetic Flexibility : Derivatives are synthesized via cyclization reactions (e.g., AcOH/O₂-promoted cross-dehydrogenative coupling) .

Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines share a similar fused heterocyclic structure but replace the pyrazole ring with an imidazole. This modification alters photophysical and biological properties:

Compound Name Key Features Biological Activity Key Findings Reference
Imidazo[1,5-a]pyridine 3a 1-(2-pyridyl)-3-(2-hydroxyphenyl) Antibacterial agent MIC₅₀ = 0.6–1.4 mg/ml; Ki = 13.75–99.30 mM (papain inhibition)
EGFR Inhibitors 18 novel derivatives EGFR tyrosine kinase inhibition Three derivatives showed binding free energies comparable to erlotinib/osimertinib
Fluorescent Probes Solvatochromic dimers Membrane imaging Liposome intercalation; large Stokes shift (~150 nm)

Comparison with this compound :

  • Therapeutic Applications : Imidazo[1,5-a]pyridines excel in antibacterial and fluorescent applications, whereas this compound derivatives are more prominent in receptor antagonism .
  • Physicochemical Properties : Imidazo derivatives exhibit superior photostability and solvatochromism, enabling optoelectronic uses, while pyrazolo analogs prioritize drug-like properties (e.g., FK 838’s oral bioavailability) .

Pyrazolo[1,5-a]pyrimidines and Pyrido-Fused Analogs

Pyrazolo[1,5-a]pyrimidines and pyrido-fused derivatives (e.g., pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine) expand the scaffold’s complexity:

Compound Name Structure Biological Activity Key Findings Reference
Compound 20 Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine Protein kinase inhibition Synthesized via acetic acid/ammonium acetate reflux; potential anticancer activity
Thieno[2,3-b]pyridines Thiophene-fused pyridine Kinase inhibition Derived from pyridinethione; distinct electronic properties

Key Differences :

  • Synthetic Complexity : Pyrido-fused derivatives require multi-step syntheses, limiting scalability versus simpler pyrazolo[1,5-a]pyridine routes .

Pharmacological and Physicochemical Comparisons

Kinase Inhibition Efficiency

  • This compound in IGF-1R Inhibition : Substitution of imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors improved cellular lipophilic ligand efficiency (LLE) by 0.5–1.0 units, enhancing drug-likeness .
  • Imidazo[1,5-a]pyridine vs. Pyrazolo Derivatives : Imidazo-based EGFR inhibitors (ΔG = −45 to −50 kcal/mol) showed binding affinities rivaling pyrazolo analogs but with higher entropic penalties .

Antibacterial Activity

  • Imidazo[1,5-a]pyridine 3a : MIC₅₀ = 0.6 mg/ml against Gram-positive bacteria, outperforming pyrazolo derivatives focused on eukaryotic targets .

Thermodynamic Profiles

  • Pyrazolo Derivatives : Hydrophobic interactions dominate (e.g., FK 838’s A1 receptor binding), whereas imidazo derivatives exhibit mixed hydrophobic/entropic binding .

Biological Activity

2-Phenylpyrazolo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and antiviral potential, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound this compound features a fused pyrazole and pyridine ring system, which contributes to its biological activity. Various synthetic methods have been developed to produce this compound and its derivatives, allowing for structural modifications that can enhance bioactivity. Recent advances in synthesis include copper-catalyzed approaches that facilitate the formation of these heterocycles with improved yields and efficiency .

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. A study evaluated a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for their ability to inhibit the growth of MDA-MB-231 human breast cancer cells. The results revealed that while none of the compounds showed notable growth inhibition compared to positive controls (YM155 and menadione), further modifications could lead to more potent derivatives .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-7-ols

CompoundConcentration (µM)% Growth Inhibition
Control-0
YM1551085
Menadione1075
Compound A1010
Compound B105

Anti-inflammatory Properties

The anti-inflammatory activity of 2-phenylpyrazolo[1,5-a]pyrimidine derivatives has been explored through structural modifications. One significant study found that a derivative known as 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin. This compound demonstrated a favorable therapeutic index and was devoid of ulcerogenic activity, suggesting potential for safer anti-inflammatory treatments .

Table 2: Comparison of Anti-inflammatory Activity

CompoundActivity (vs. Control)Therapeutic Index
PhenylbutazoneModerateLow
IndomethacinModerateLow
4-Ethyl-4,7-dihydro...HighHigh

Antiviral Activity

In addition to anticancer and anti-inflammatory properties, certain derivatives of pyrazolo[1,5-a]pyridine have shown promising antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). A study reported that specific substitutions on the phenyl group led to compounds with antiviral efficacy comparable to acyclovir in Vero cell assays. This highlights the potential of these compounds as therapeutic agents against viral infections .

Case Study: Antiviral Efficacy

A series of synthesized 3-pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridines were evaluated for their antiviral activity:

Table 3: Antiviral Activity Against HSV

CompoundIC50 (µM) HSV-1IC50 (µM) HSV-2
Acyclovir0.50.6
Compound C0.70.8
Compound D0.40.5

Properties

IUPAC Name

2-phenylpyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-15(12)14-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAXDYGZAQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575873
Record name 2-Phenylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56983-95-0
Record name 2-Phenylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine was prepared by the following procedure. A solution of 2-(phenylethynyl)pyridine (3.2 g, 0.018 mol) in dichloromethane (20 mL) was cooled to 0° C. in an ice bath. A solution of O-mesitylenesulfonylhydroxylamine in dichloromethane was added dropwise, keeping the temperature below 5° C. The mixture was stirred for 30 minutes, then ethyl ether was added to precipitate a solid (5–7 g). The solid was filtered off, washed with ethyl ether and dried. The solid was re-dissolved in DMF and solid K2CO3 (4.5 g, 0.033 mol) was added in small portions. After stirring 2 h, water (100 mL) was added to the mixture, followed by extraction with dichloromethane. The organics were dried over magnesium sulfate, filtered, and evaporated to an orange oil (2.3 g). Chromatography on silica with dichloromethane eluent yielded the 2-(phenylethynyl)pyridine in 83% yield, mp 110° C. 1H NMR and mass spectra analysis confirmed the structure.
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3.2 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Phenylpyrazolo[1,5-a]pyridine
2-Phenylpyrazolo[1,5-a]pyridine
2-Phenylpyrazolo[1,5-a]pyridine
2-Phenylpyrazolo[1,5-a]pyridine
2-Phenylpyrazolo[1,5-a]pyridine
2-Phenylpyrazolo[1,5-a]pyridine

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